Product packaging for Methyl 2,4-dichlorobutanoate(Cat. No.:CAS No. 62093-65-6)

Methyl 2,4-dichlorobutanoate

Cat. No.: B12955277
CAS No.: 62093-65-6
M. Wt: 171.02 g/mol
InChI Key: MIXXUSQBRXDJHD-UHFFFAOYSA-N
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Description

Methyl 2,4-dichlorobutanoate (CAS 62093-65-6) is an organic ester with the molecular formula C~5~H~8~Cl~2~O~2~ and a molecular weight of 171.022 g/mol . It is a chemical reagent intended exclusively for use in laboratory research settings. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind . As a reagent, this compound serves as a synthetic building block. Its structure is related to 2,4-dichlorobutanoic acid, a compound identified as a reagent in the preparation of sulfonylurea-based herbicides . This suggests its potential value in agricultural chemistry research, particularly in the synthesis and development of novel crop protection agents. Researchers can leverage this compound to explore new synthetic pathways or to study the structure-activity relationships of biologically active molecules. The mode of action for related chlorinated compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), often involves mimicking natural plant hormones like auxin, leading to uncontrolled growth and senescence in susceptible plants . While the specific mechanism of this compound is not defined, it provides a valuable halogenated scaffold for pharmacological, agrochemical, and basic chemical research. Researchers are encouraged to consult the available mass spectrometry data (NIST Mass Spectrometry Data Center) for analytical and identification purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2O2 B12955277 Methyl 2,4-dichlorobutanoate CAS No. 62093-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62093-65-6

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

methyl 2,4-dichlorobutanoate

InChI

InChI=1S/C5H8Cl2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3

InChI Key

MIXXUSQBRXDJHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCl)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 2,4 Dichlorobutanoate

Novel Approaches to Direct Esterification with Dichlorobutanoic Acid Precursors

The most direct route to methyl 2,4-dichlorobutanoate is the esterification of 2,4-dichlorobutanoic acid with methanol (B129727). This reaction is typically acid-catalyzed, a classic method known as Fischer esterification.

A documented procedure for the synthesis of this compound involves the reaction of 2,4-dichlorobutanoic acid with methanol in the presence of a catalytic amount of sulfuric acid. This method is a straightforward and common industrial practice for the production of esters. derpharmachemica.com In a laboratory setting for analytical purposes, 2,4-dichlorobutanoic acid has been converted to its methyl ester by heating it with a methanol-sulfuric acid mixture (90:10, v/v) at 80°C for 15 minutes. derpharmachemica.com This derivatization highlights the feasibility and efficiency of direct esterification.

A patent describes a method for the preparation of this compound where the reaction is quenched with water, followed by extraction with an organic solvent and neutralization to isolate the product. google.com While traditional Brønsted acids like sulfuric acid are effective, research into novel catalytic systems aims to improve reaction conditions and yields. The use of solid acid catalysts, for instance, can simplify product purification by allowing for easy catalyst removal through filtration.

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl group. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the ester yields the final product.

While specific novel catalysts for the direct esterification of 2,4-dichlorobutanoic acid are not extensively detailed in currently available literature, the principles of modern esterification catalysis can be applied. This includes the use of Lewis acids, organocatalysts, and enzymatic methods, which could offer milder reaction conditions and improved selectivity.

Stereoselective Synthesis of this compound

The carbon atom at position 2 of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-methyl 2,4-dichlorobutanoate and (S)-methyl 2,4-dichlorobutanoate. The stereoselective synthesis of this compound is crucial for applications where a specific stereoisomer is required, particularly in the synthesis of chiral pharmaceuticals and other biologically active molecules.

The synthesis of enantiomerically enriched this compound can be approached through various strategies. One such method involves the asymmetric reduction of a suitable unsaturated precursor. For instance, the asymmetric reduction of (E)- and (Z)-methyl 2,4,4-trichloro-2-butenoate using fermenting baker's yeast has been shown to produce chiral 2,4,4-trichlorobutanoic acids, which could then be esterified. scribd.com This suggests that enzymatic or chemo-catalytic asymmetric hydrogenation of a precursor like methyl 2-chloro-2-butenoate could potentially yield chiral methyl 2-chlorobutanoate, which could then be further chlorinated at the 4-position.

A study by Utaka et al. (1989) described the conversion of chiral 2,4,4-trichlorobutanoic acids to the corresponding (S)- and (R)-2-amino-4,4-dichlorobutanoic acids, implying the existence of the chiral dichlorinated ester or acid as an intermediate or precursor. scribd.com

Diastereoselective synthesis becomes relevant when creating molecules with multiple stereocenters. While this compound itself has only one stereocenter, its derivatives can have more. Diastereoselective reactions are often employed in the synthesis of complex natural products where precise control over the relative stereochemistry of multiple centers is required. nih.gov

For the synthesis of a specific diastereomer of a compound containing the this compound framework, one could start with a chiral substrate and introduce the second stereocenter in a controlled manner. For example, a diastereoselective chlorination of a chiral allylic alcohol derivative could be a potential route to a diastereomerically enriched precursor. nih.gov

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. researchgate.net This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral this compound, an asymmetric hydrogenation of an unsaturated precursor, such as methyl 2-chloro-2-butenoate, using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) could be a viable approach. nih.govnih.gov

The choice of chiral ligand is critical in achieving high enantioselectivity. Ligands such as those from the Walphos or Josiphos families have been used in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. rsc.org While direct application to a dichlorinated substrate is not widely reported, these principles form the basis for developing such a synthesis.

Catalyst TypeLigand FamilyPotential Application
Transition MetalWalphos, JosiphosAsymmetric hydrogenation of unsaturated precursors
EnzymeBaker's YeastAsymmetric reduction of unsaturated precursors

Palladium-Catalyzed Coupling Reactions in Synthesis of this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions could be used to synthesize more complex molecules starting from this scaffold.

One of the most common applications is the α-arylation of esters. This reaction involves the coupling of an ester enolate with an aryl halide in the presence of a palladium catalyst. nih.gov For this compound, the hydrogen at the α-position (C2) is acidic and can be removed by a strong base to form an enolate. This enolate could then be coupled with an aryl bromide or chloride to introduce an aryl group at the 2-position. organic-chemistry.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for the success of these reactions.

Reaction TypeReactantsPotential Product
α-ArylationThis compound, Aryl halideMethyl 2-aryl-2,4-dichlorobutanoate

Chemo- and Regioselective Synthesis of this compound Isomers

The chemo- and regioselective synthesis of isomers of this compound, such as methyl 2,3-dichlorobutanoate or methyl 3,4-dichlorobutanoate, requires precise control over the chlorination step of a suitable precursor.

For example, the regioselective chlorination of a butenoate ester could potentially lead to different dichlorinated isomers depending on the reaction conditions and the catalyst used. The chlorination of cellulose (B213188) esters has been shown to be regioselective, suggesting that similar control could be achieved with smaller molecules. nih.gov

The synthesis of specific isomers is important as they can have different chemical properties and biological activities. For instance, 2,4-diketo esters, which are structurally related to oxidized forms of dichlorinated esters, are known to be important intermediates in drug discovery. nih.gov

The synthesis of methyl 2,2-dichlorobutanoate has been described via the esterification of 2,2-dichlorobutanoic acid chloride with methanol. justia.com This highlights how the position of the chlorine atoms can be controlled by the choice of starting material.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, research into cleaner synthetic routes for chemical compounds is a significant area of focus. For the synthesis of esters like this compound, this involves exploring methodologies that minimize solvent use and employ environmentally benign catalysts. While specific research on green synthetic routes for this compound is not extensively documented in publicly available literature, general principles of solvent-free reactions and biocatalysis are widely applied to the synthesis of other esters, including those with halogenated moieties, and can be considered as analogous approaches.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and safety concerns associated with volatile organic solvents. These methods can lead to higher reaction rates, simplified product purification, and reduced chemical waste.

Another promising solvent-free approach involves the use of solid-supported catalysts. Iron oxide nanoparticles on an SBA-15 silica (B1680970) support have been demonstrated as an efficient and reusable catalyst for the esterification of a range of carboxylic acids and alcohols under solventless conditions. mdpi.com This method's applicability to a diacid like succinic acid suggests its potential for the esterification of functionalized acids. mdpi.com The catalyst's stability and reusability over multiple cycles highlight the economic and environmental benefits of such a system. mdpi.com

The use of deep eutectic solvents (DES) as both a reaction medium and substrate offers another innovative solvent-free strategy. tuhh.de Although not applied to this compound, the esterification of (-)-menthol with lauric acid in a substrate-based DES demonstrates a system with extremely high substrate loading, aligning with green chemistry principles of process intensification. tuhh.de

Table 1: Examples of Solvent-Free Esterification Conditions for Various Substrates Note: This table presents data for analogous reactions, as specific data for this compound is not available.

Carboxylic Acid Alcohol Catalyst Temperature (°C) Yield (%) Reference
Benzoic Acid Methanol FeNPs/SBA-15 100 90 mdpi.com
Acetic Acid 1-Butanol DBSA Room Temp. 85 rsc.org
Succinic Acid Methanol FeNPs/SBA-15 100 85 mdpi.com

Utilization of Biocatalysts in Ester Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Lipases are a class of enzymes widely used for esterification due to their stability, lack of need for cofactors, and ability to function in non-aqueous environments. researchgate.net The enzymatic synthesis of esters can be performed under mild conditions, often leading to high purity products and reducing energy consumption. rsc.orge3s-conferences.org

Specific research on the lipase-catalyzed synthesis of this compound has not been identified in the reviewed literature. However, the successful enzymatic synthesis of other halogenated compounds and various esters provides a strong basis for its potential feasibility. For example, biocatalysis has been employed in the synthesis of chiral intermediates for pharmaceuticals, including the diastereoselective reduction of a chlorinated ketone. mdpi.com Furthermore, enzymatic halogenation using flavin-dependent halogenases can introduce chlorine substituents under gentle reaction conditions, showcasing the compatibility of enzymes with halogenated substrates. rsc.org

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used biocatalysts for ester synthesis. mdpi.comnih.gov Immobilization enhances enzyme stability and allows for easy separation and reuse, making the process more economically viable. mdpi.com These enzymes have been used to produce a wide array of esters, from simple flavor esters like octyl formate (B1220265) to more complex sucrose (B13894) esters, sometimes in solvent-free systems. e3s-conferences.orgnih.govmdpi.com

The choice of solvent, or the use of a solvent-free system, is a critical parameter in biocatalytic esterification. While some reactions benefit from solvents like 1,2-dichloroethane (B1671644) or toluene, others proceed efficiently without any solvent, which is preferable from a green chemistry perspective. nih.govmdpi.com

Table 2: Examples of Lipase-Catalyzed Ester Synthesis Note: This table presents data for analogous reactions, as specific data for this compound is not available.

Ester Product Lipase (B570770) Source Acyl Donor Acyl Acceptor System Conversion/Yield Reference
Octyl Formate Candida antarctica (Novozym 435) Formic Acid Octanol 1,2-dichloroethane 96.51% (Conversion) nih.gov
Sucrose Ester Candida antarctica Methyl Ester (from CPKO) Sucrose Solvent-free 90.45% (Yield) e3s-conferences.org
Umbelliferone Esters Candida antarctica (Novozym 435) Vinyl Esters 7-hydroxy-2H-chromen-2-one - ~90% (Conversion) rsc.org

Reaction Mechanisms and Reactivity of Methyl 2,4 Dichlorobutanoate

Mechanistic Investigations of Nucleophilic Substitution Reactions at Chlorine Centers

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. byjus.com The two chlorine atoms in Methyl 2,4-dichlorobutanoate are located at positions with different steric and electronic environments, which would be expected to lead to different reactivities.

The primary chloride at the C4 position is sterically unhindered and would be anticipated to undergo nucleophilic substitution primarily through a bimolecular (S(_N)2) mechanism. masterorganicchemistry.com This mechanism involves a backside attack by the nucleophile, leading to a single transition state and inversion of stereochemistry if the carbon were chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org

The secondary chloride at the C2 position is more sterically hindered than the primary chloride at C4. This increased steric hindrance would likely decrease the rate of an S(_N)2 reaction. masterorganicchemistry.com Depending on the reaction conditions (e.g., solvent polarity, nucleophile strength), a unimolecular (S(_N)1) mechanism could potentially compete. An S(_N)1 reaction proceeds through a carbocation intermediate, and its rate is primarily dependent on the concentration of the substrate. youtube.com However, the electron-withdrawing nature of the adjacent carbonyl group would destabilize a carbocation at the C2 position, making an S(_N)1 pathway less likely.

Table 1: Expected Nucleophilic Substitution Mechanisms for this compound

PositionChlorine TypeExpected Primary MechanismFactors Influencing Reactivity
C2Secondary, α to C=OS(_N)2 (slower)Steric hindrance, inductive effect of ester
C4PrimaryS(_N)2 (faster)Less steric hindrance

Stereochemical Outcomes of Substitution Reactions Involving this compound

The carbon at the C2 position of this compound is a stereocenter. Therefore, nucleophilic substitution at this position would have significant stereochemical consequences. If a reaction at C2 proceeds via a pure S(_N)2 mechanism, it would result in a complete inversion of the stereochemical configuration. In contrast, a reaction proceeding through an S(_N)1 mechanism, which involves a planar carbocation intermediate, would lead to a racemic or near-racemic mixture of products. Given the likelihood of an S(_N)2 pathway, inversion of configuration is the most probable outcome for substitutions at the C2 position.

Elimination Reactions and Formation of Unsaturated Derivatives

Elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene, are also possible for this compound. These reactions can proceed through either a bimolecular (E2) or a unimolecular (E1) mechanism.

For the secondary chloride at C2, an E2 reaction, which is a concerted process requiring a strong base, would be a likely pathway. The regioselectivity of this elimination would depend on the specific base used and the relative acidity of the protons on C1 and C3. Elimination involving the proton at C3 would lead to the formation of methyl 2-chloro-3-butenoate, while elimination of a proton from the methyl group of the ester is not a standard elimination pathway.

Elimination involving the primary chloride at C4 would require the removal of a proton from C3. This would also likely proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base.

Competition between substitution and elimination is a common feature in the reactions of alkyl halides. tamu.edu For the secondary chloride at C2, elimination is more likely to compete with substitution, especially with strong, sterically hindered bases. For the primary chloride at C4, substitution is generally favored over elimination.

Transesterification Reactions and Their Mechanistic Nuances

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.comscielo.br The reaction proceeds through a tetrahedral intermediate.

Under basic conditions, the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile and attacks the carbonyl carbon of the ester. masterorganicchemistry.com This also proceeds through a tetrahedral intermediate.

For this compound, transesterification would involve the reaction with an alcohol in the presence of a catalyst to produce a different alkyl 2,4-dichlorobutanoate and methanol (B129727). To drive the equilibrium towards the new ester, the alcohol used for the transesterification is often used as the solvent. wikipedia.orgmasterorganicchemistry.com

Table 2: General Mechanisms of Transesterification

CatalystKey Mechanistic StepsIntermediate
Acid1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of methanol.Tetrahedral
Base1. Formation of alkoxide. 2. Nucleophilic attack on carbonyl carbon. 3. Elimination of methoxide.Tetrahedral

This table describes the general mechanisms of transesterification, as specific studies on this compound were not found.

Rearrangement Reactions and Structural Transformations

While skeletal rearrangements are a possibility in many organic reactions, particularly those involving carbocation intermediates, there is no specific information in the reviewed literature to suggest that this compound is prone to such transformations under typical reaction conditions. Rearrangements often require specific structural features or reaction conditions that promote the migration of alkyl or hydride groups. nih.govbeilstein-journals.orgresearchgate.net

Role of Lewis Acid Catalysis in this compound Reactivity

Lewis acids can play a significant role in enhancing the reactivity of organic compounds by coordinating to lone pairs of electrons. libretexts.org In the case of this compound, a Lewis acid could coordinate to either the carbonyl oxygen or one of the chlorine atoms.

Coordination of a Lewis acid to the carbonyl oxygen would make the carbonyl carbon more electrophilic, potentially facilitating reactions at this site, such as transesterification. chemrxiv.org

Coordination to one of the chlorine atoms could facilitate its departure as a leaving group, thereby promoting nucleophilic substitution or elimination reactions. This could potentially favor an S(_N)1-type mechanism by stabilizing the forming carbocation. However, as previously discussed, the formation of a carbocation at C2 is disfavored. The complexation of Lewis acids with halogenated compounds is a known phenomenon. tamu.edu

Radical Reactions Involving this compound

Free radical reactions typically involve initiation, propagation, and termination steps. wikipedia.orglscollege.ac.in For this compound, radical reactions could be initiated by UV light or a radical initiator. A potential radical reaction would be further halogenation at one of the C-H bonds. The selectivity of radical halogenation depends on the stability of the resulting radical. stackexchange.com

Another possibility is a radical-initiated reduction of the C-Cl bonds. However, without specific experimental studies, the behavior of this compound in radical reactions remains speculative. The photochemical behavior of esters can involve electron transfer processes, leading to cleavage of the ester group or other transformations, but this is highly dependent on the specific structure and reaction conditions. libretexts.orgresearchgate.net

Advanced Spectroscopic Analysis of Methyl 2,4 Dichlorobutanoate

Elucidation of Conformational Preferences via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For methyl 2,4-dichlorobutanoate, ¹H and ¹³C NMR would provide foundational information about its chemical structure, while more advanced techniques could offer insights into its three-dimensional arrangement and dynamic behavior. Although detailed experimental spectra for this compound are not widely published, its expected NMR characteristics can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum is anticipated to show distinct signals for the methoxy (B1213986) protons (-OCH₃), the proton at the chiral center (C2-H), the diastereotopic protons on the third carbon (C3-H₂), and the protons on the fourth carbon (C4-H₂). The chemical shifts of these protons would be influenced by the electronegativity of the adjacent chlorine and ester functionalities. For instance, the C2 proton, being attached to a carbon bearing both a chlorine atom and a carbonyl group, would likely appear at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing five distinct carbon signals corresponding to the methoxy carbon, the carbonyl carbon, and the four carbons of the butanoate chain. The carbons attached to the electronegative chlorine and oxygen atoms (C2, C4, C-OCH₃, and C=O) would exhibit larger chemical shifts compared to the C3 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃3.7 - 3.852 - 54
C2-H4.4 - 4.655 - 60
C3-H₂2.3 - 2.638 - 42
C4-H₂3.6 - 3.843 - 47
C1 (C=O)-168 - 172

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Dynamic NMR Studies of Rotational Barriers

The single bonds within the butanoate chain of this compound allow for rotational freedom, leading to various possible conformations (rotamers). The energy barriers between these conformations can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of conformational exchange.

2D NMR Techniques for Structural Assignment and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For this compound, cross-peaks would be expected between the C2-H and the C3-H₂ protons, and between the C3-H₂ and the C4-H₂ protons. This would confirm the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the butanoate chain. For example, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~57 ppm, confirming their C2-H assignment.

These 2D NMR techniques, when used in combination, would provide a comprehensive and unambiguous assignment of all the ¹H and ¹³C NMR signals of this compound, solidifying its structural elucidation.

Vibrational Spectroscopy for Probing Molecular Interactions

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O single bond stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of two C-Cl bonds at different positions (C2 and C4) might give rise to two distinct absorption bands in this region. Additionally, various C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups would be observed.

Table 2: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch (Ester)1735 - 1750
C-O Stretch (Ester)1100 - 1300
C-Cl Stretch600 - 800
C-H Stretch (sp³)2850 - 3000
C-H Bend (sp³)1350 - 1480

Raman Spectroscopy for Conformational Insight

Raman spectroscopy, which is sensitive to changes in polarizability, is a powerful technique for studying the conformational isomers of molecules, particularly in the low-frequency region where skeletal vibrations occur. For this compound, different rotational isomers would likely exhibit distinct Raman spectra. The C-Cl stretching modes are also active in Raman spectroscopy and can be sensitive to the local conformational environment. By analyzing the Raman spectrum, potentially at different temperatures, it may be possible to identify the vibrational bands associated with different rotamers and gain insight into the conformational equilibrium of the molecule. The symmetric vibrations of the carbon backbone would also be expected to give rise to distinct Raman signals.

Mass Spectrometry Techniques for Fragment Analysis and Isotopic Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is particularly informative due to the presence of two chlorine atoms.

The molecular ion peak (M⁺) would be observed, but its most notable feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, a molecule with two chlorine atoms will exhibit a cluster of peaks for the molecular ion: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms). The expected relative intensities of these peaks would be approximately 9:6:1.

The fragmentation of this compound under EI conditions would likely proceed through several pathways, including:

Alpha-cleavage: Loss of the methoxy group (-OCH₃) to give a [M-31]⁺ fragment, or loss of the methoxycarbonyl group (-COOCH₃) to give a [M-59]⁺ fragment.

Cleavage of C-C bonds: Fragmentation of the butanoate chain.

Loss of HCl: Elimination of a molecule of hydrogen chloride to give a [M-36]⁺ fragment.

Loss of a chlorine radical: Formation of a [M-35]⁺ or [M-37]⁺ fragment.

Many of the resulting fragment ions that still contain one or both chlorine atoms would also exhibit their characteristic isotopic patterns, aiding in the interpretation of the mass spectrum.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IonNotes
170, 172, 174[C₅H₈Cl₂O₂]⁺Molecular ion cluster (M, M+2, M+4)
139, 141, 143[C₄H₅Cl₂O]⁺Loss of -OCH₃
134, 136[C₅H₇ClO₂]⁺Loss of Cl
111, 113[C₄H₆ClO]⁺Loss of -COOCH₃
75, 77[C₂H₄Cl]⁺Cleavage of the C2-C3 bond

Note: The m/z values correspond to the ions containing the most abundant isotopes.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which is distinct from the nominal or integer mass. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O).

The molecular formula of this compound is C₅H₈Cl₂O₂. nih.govnist.gov High-resolution instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) to several decimal places. pnnl.gov This precision allows for the unambiguous determination of the elemental formula. The exact mass of this compound has been computationally determined to be 169.9901349 Da. nih.gov

Table 1: Exact Mass Data for this compound

Parameter Value Source
Molecular Formula C₅H₈Cl₂O₂ nih.govnist.gov
Monoisotopic Mass 169.9901349 Da nih.gov
Nominal Mass 170 Da -

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnih.gov In an MS/MS experiment, precursor ions of this compound are selected in the first stage of mass analysis, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second stage. nih.gov

While specific MS/MS studies on this compound are not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the electron ionization (EI) mass spectrum and general principles of organic mass spectrometry. The EI mass spectrum from the NIST Mass Spectrometry Data Center shows several key fragments. nih.govnist.gov The fragmentation process provides a structural fingerprint of the molecule.

Common fragmentation pathways for esters like this compound include:

Loss of the methoxy group (-OCH₃): Cleavage of the C-O bond results in the loss of a methoxy radical, leading to the formation of an acylium ion.

McLafferty rearrangement: Although less common for this specific structure due to the chlorine substitution, it is a potential pathway for esters with gamma-hydrogens.

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of chlorine atoms: Cleavage of the C-Cl bonds.

Table 2: Major Fragment Ions of this compound in GC-MS (Electron Ionization)

m/z (mass-to-charge ratio) Proposed Fragment Structure/Identity Notes
108 [C₄H₅ClO]⁺ Loss of HCl and the methoxy group. This is a prominent peak in the NIST spectrum. nih.gov
75 [C₂H₄ClO]⁺ Likely from cleavage of the C2-C3 bond with charge retention on the chloro-ester fragment.

These fragmentation patterns help in confirming the molecular structure and can be used for identification and quantification in complex mixtures. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral this compound

This compound possesses a chiral center at the C-2 position, where one of the chlorine atoms is attached. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2,4-dichlorobutanoate and (S)-Methyl 2,4-dichlorobutanoate.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ethz.ch This technique is highly sensitive to the stereochemistry of a molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength.

Principle: Enantiomers will produce CD spectra that are mirror images of each other. A positive peak (a positive Cotton effect) for one enantiomer will correspond to a negative peak for the other.

Application: CD spectroscopy could be used to determine the absolute configuration of a sample of this compound by comparing its experimental spectrum to theoretically calculated spectra or by applying empirical rules such as the Octant Rule, although its application to esters is complex. northwestern.edu It can also be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

This compound is a liquid at room temperature, making it unsuitable for direct single-crystal X-ray analysis. To perform this analysis, a suitable solid derivative would need to be synthesized. For example, the corresponding 2,4-dichlorobutanoic acid could be reacted with a chiral amine to form a solid, crystalline amide derivative.

An X-ray crystallographic analysis of such a derivative would yield:

The precise three-dimensional arrangement of atoms.

Confirmation of the relative and absolute stereochemistry (if a chiral derivatizing agent of known configuration is used).

Detailed information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Currently, there are no published crystal structures for this compound or its direct derivatives in crystallographic databases. The data that would be obtained from such an experiment is represented in the table below as a representative example of crystallographic data.

Table 3: Representative Data from a Hypothetical X-ray Crystallography Experiment on a Derivative

Parameter Example Value Information Provided
Crystal System Monoclinic Symmetry of the crystal lattice
Space Group P2₁/c Arrangement of molecules in the unit cell
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95° Size and shape of the unit cell
Bond Length (C-Cl) 1.78 Å Precise interatomic distances
Bond Angle (Cl-C-C) 110.5° Geometry around atomic centers

Computational Studies and Theoretical Chemistry of Methyl 2,4 Dichlorobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are instrumental in understanding the distribution of electrons within a molecule and, consequently, its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For Methyl 2,4-dichlorobutanoate, DFT methods, such as those employing the B3LYP functional with a basis set like 6-311G(d,p), are used to determine the molecule's most stable three-dimensional structure. scispace.comnih.gov This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Atom Pair/Triplet/Quartet Calculated Value
Bond Length C=O ~1.21 Å
C-O (ester) ~1.35 Å
O-CH3 ~1.44 Å
C-Cl (at C2) ~1.79 Å
C-Cl (at C4) ~1.81 Å
Bond Angle O=C-O ~124°
Cl-C2-C3 ~111°
C3-C4-Cl ~112°

| Dihedral Angle | Cl-C2-C3-C4 | Varies with conformation |

Note: This table is illustrative and contains expected values based on DFT calculations for similar halogenated esters. The values represent a plausible outcome of a geometry optimization calculation.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain electronic properties. nih.gov These methods are computationally more demanding but can provide benchmark results for energies and electron correlation effects.

An ab initio analysis of this compound would yield a more precise description of its electronic ground state and excited states. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly explore different shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com

For this compound, an MD simulation would reveal its conformational landscape. The simulation would model the rotation around the single bonds (C2-C3 and C3-C4), showing which spatial arrangements of the atoms are most stable and frequently adopted. By employing a suitable force field (e.g., MMFF94x), the simulation can track the atomic trajectories over nanoseconds, providing a dynamic picture of the molecule's flexibility. nih.gov The results can be analyzed to identify low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape might influence its interactions and physical properties.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry provides the means to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. dergipark.org.tr For this compound, experimental data from NMR, IR, and mass spectrometry are available. nih.govnist.gov

Theoretical calculations can predict:

¹H and ¹³C NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov These predicted shifts can be compared to the experimental spectra to confirm the molecular structure.

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule at its optimized geometry, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ester group or the C-Cl stretches.

Hypothetical Comparison of Experimental and Calculated Spectroscopic Data

Spectrum Feature Experimental Value (from database) Predicted Value (Hypothetical)
¹³C NMR C=O Carbon ~170 ppm ~169 ppm

| IR | C=O Stretch | ~1740 cm⁻¹ | ~1755 cm⁻¹ |

Note: This table is illustrative. Predicted values are based on the typical accuracy of DFT/GIAO methods. Experimental data is generalized from typical values for such functional groups.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can model the entire course of a reaction, from reactants to products, including the high-energy transition state.

For this compound, one could model a reaction such as a nucleophilic substitution, where a nucleophile attacks either the carbon at position 2 or 4, displacing a chloride ion. Quantum chemical calculations (DFT) would be used to locate the geometry of the transition state—the energetic peak of the reaction pathway. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. Such modeling can help predict which of the two chlorinated positions is more reactive and under what conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with a specific property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties like boiling point, solubility, or retention time in chromatography. researchgate.net

For a QSAR study of this compound, the first step is to calculate a set of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure.

Calculated Molecular Descriptors for this compound

Descriptor Value (from PubChem)
Molecular Weight 171.02 g/mol
XLogP3-AA (logP) 1.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 169.9901349 Da

| Polar Surface Area | 26.3 Ų |

Source: PubChem CID 548008 nih.gov

These descriptors could then be used in a larger dataset of related chlorinated compounds to develop a QSAR model. For example, a model could be created to predict the Kovats Retention Index, an experimental parameter available for this compound, based on descriptors like molecular weight, logP, and polar surface area. nih.gov Such a model would be valuable for predicting the chromatographic behavior of newly designed, related compounds without the need for immediate experimental synthesis and measurement.

Computational Studies on Solvent Effects on Reactivity

As of the latest available research, specific computational studies focusing on the solvent effects on the reactivity of this compound are not present in publicly accessible scientific literature. While computational chemistry is a powerful tool for investigating the influence of solvents on reaction mechanisms and rates, dedicated theoretical studies on this particular compound have not been published.

The study of solvent effects through computational methods generally involves several approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific interactions, such as hydrogen bonding, between the solvent and the solute, which can significantly impact reactivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method treats the reacting molecules with high-level quantum mechanics while the surrounding solvent is modeled using less computationally demanding molecular mechanics. This allows for the simulation of reactions in a large solvent environment.

General principles from computational studies on similar halogenated esters suggest that solvent polarity would likely play a significant role in reactions involving this compound. For instance, in nucleophilic substitution reactions, polar solvents would be expected to stabilize charged intermediates and transition states, thereby accelerating the reaction rate. However, without specific studies on this compound, any discussion remains speculative.

Future computational research in this area would be valuable for understanding the reaction kinetics and mechanisms of this compound in different chemical environments. Such studies could provide detailed energetic profiles of reaction pathways and offer a molecular-level understanding of how solvent choice can be used to control reaction outcomes.

Applications of Methyl 2,4 Dichlorobutanoate in Organic Synthesis

Methyl 2,4-dichlorobutanoate as a Chiral Building Block

The carbon atom at the C2 position of this compound is a stereocenter. If this compound can be resolved into its individual enantiomers, or if an asymmetric synthesis can be developed to produce enantiomerically pure forms, it could serve as a valuable chiral building block. The two chlorine atoms and the ester group offer handles for further stereospecific transformations.

A hypothetical application could involve the enantioselective synthesis of substituted butyric acid derivatives. For instance, the enantiomerically pure (R)- or (S)-methyl 2,4-dichlorobutanoate could undergo selective nucleophilic substitution at the C4 position, followed by a different substitution or reduction at the C2 position, and finally, hydrolysis of the ester. This would allow for the creation of chiral molecules with three distinct functional groups at defined positions.

Interactive Data Table: Hypothetical Enantioselective Reactions

Reaction Type Reagent Potential Chiral Product Significance
Enantioselective ReductionChiral Reducing Agent (e.g., CBS reagent)(R)- or (S)-methyl 2-chloro-4-hydroxybutanoateAccess to chiral chlorohydrins
Kinetic ResolutionChiral catalyst and nucleophileEnantiomerically enriched this compound and chiral productSeparation of enantiomers
Asymmetric AlkylationChiral auxiliary and alkylating agentDiastereomerically pure alkylated butanoateCreation of new stereocenters

Precursor for the Synthesis of Heterocyclic Compounds

The 1,3-dielectrophilic nature of the carbon backbone in this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. Reaction with dinucleophiles could lead to the formation of five- or six-membered rings.

For example, reaction with a primary amine could lead to the formation of a substituted pyrrolidine (B122466) or piperidine (B6355638) ring system. The initial nucleophilic attack of the amine would likely occur at the more reactive C4 position, followed by an intramolecular cyclization via substitution of the chlorine at C2. The ester functionality could then be further modified. Similarly, reaction with a dithiol or a diol in the presence of a base could potentially yield tetrahydrothiophenes or tetrahydrofurans, respectively.

Interactive Data Table: Hypothetical Heterocycle Synthesis

Dinucleophile Proposed Heterocyclic Product Potential Application of Product
AmmoniaMethyl 4-chloropyrrolidine-2-carboxylatePharmaceutical intermediate
HydrazineMethyl 4-chloro-1-aminopyrrolidine-2-carboxylatePrecursor for fused heterocycles
EthylenediamineMethyl 4-chloro-piperazine-2-carboxylateScaffold for biologically active molecules

Intermediate in the Formation of Biologically Active Scaffolds (structural focus)

The core structure of this compound can be envisioned as a scaffold upon which biologically active functionalities can be built. The two chlorine atoms can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce diversity.

A plausible synthetic route could involve a sequential substitution of the two chlorine atoms with different aromatic or heteroaromatic moieties. For instance, a Suzuki or Sonogashira coupling at one position (after conversion to a more suitable group) and a nucleophilic aromatic substitution at the other could lead to complex molecules with potential biological activity. The resulting substituted butanoate could serve as a key intermediate for a range of molecular scaffolds.

Role in Multi-Component Reactions (MCRs)

While there is no specific documentation of this compound in common multi-component reactions like the Ugi, Passerini, or Biginelli reactions, its structure suggests potential for its derivatives to participate in such transformations. For MCRs that utilize an aldehyde or ketone, the ester group of this compound could potentially be reduced to an aldehyde. The resulting 2,4-dichloro-butanal could then, in principle, participate as the aldehyde component in these reactions, leading to complex products bearing the dichlorobutyl side chain.

Applications in the Synthesis of Natural Product Analogs (structural focus)

Natural products often serve as inspiration for the development of new therapeutic agents. This compound could be used as a simple starting material to create structural analogs of more complex natural products. Its four-carbon chain with reactive handles at C2 and C4 could be elaborated to mimic a portion of a natural product scaffold.

For example, certain polyketide natural products contain substituted butyrate (B1204436) units. Enantiomerically pure derivatives of this compound could be used to introduce such a unit with controlled stereochemistry into a synthetic route towards a natural product analog.

Utility in Macrocycle Synthesis

The two reactive chlorine atoms at opposite ends of the butanoate chain make this compound a potential building block for the synthesis of macrocycles. In a high-dilution environment, reaction with a long-chain dinucleophile could lead to the formation of a macrocyclic lactone or other macrocyclic structures.

A hypothetical example would be the reaction of this compound with a long-chain diol under basic conditions. This could result in a double Williamson ether synthesis, where the diol displaces both chlorine atoms, forming a macrocyclic diether. Subsequent manipulation of the ester group could lead to a variety of macrocyclic compounds.

Biocatalysis and Enzymatic Transformations of Methyl 2,4 Dichlorobutanoate

Lipase-Catalyzed Reactions for Ester Hydrolysis and Synthesis

Lipases are a versatile class of enzymes known to catalyze both the hydrolysis and synthesis of esters. In a typical hydrolysis reaction, a lipase (B570770) would break the ester bond in Methyl 2,4-dichlorobutanoate, yielding 2,4-dichlorobutanoic acid and methanol (B129727). Conversely, in a synthesis reaction, a lipase could catalyze the esterification of 2,4-dichlorobutanoic acid with methanol to produce this compound. The equilibrium of this reaction is influenced by factors such as the water content in the reaction medium. However, specific studies detailing the use of lipases for these transformations of this compound, including optimal reaction conditions, enzyme selection, and yields, are not documented in the searched scientific literature.

Stereoselective Biotransformations of this compound

This compound possesses a chiral center at the second carbon atom, making it a candidate for stereoselective biotransformations. Enzymes, particularly lipases, are well-known for their ability to selectively act on one enantiomer of a racemic mixture, a process known as kinetic resolution. This can lead to the production of enantioenriched esters or the corresponding acids and alcohols. Theoretically, a lipase could selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted. However, there are no specific reports of such stereoselective biotransformations being successfully applied to this compound.

Enzyme Screening for Novel Reactivity with this compound

The discovery of novel enzymatic activities often begins with a screening process where a variety of enzymes are tested for their ability to transform a target substrate. In the case of this compound, a screening program would involve exposing the compound to a diverse panel of enzymes, including various lipases, esterases, and other hydrolases, under different reaction conditions. The goal would be to identify enzymes that exhibit any level of reactivity, from simple hydrolysis to more complex transformations involving the chlorine substituents. At present, the results of any such screening efforts for novel reactivity with this compound have not been published.

Mechanistic Studies of Enzymatic Catalysis on this compound

Mechanistic studies of enzyme catalysis aim to understand the precise molecular steps involved in the transformation of a substrate to a product within the enzyme's active site. For an enzymatic reaction involving this compound, this would entail investigating the binding of the substrate to the enzyme, the role of key amino acid residues in the catalytic process, and the formation of any reaction intermediates. Such studies often employ techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. Due to the lack of established enzymatic reactions for this specific compound, no mechanistic studies on its enzymatic catalysis have been reported.

Derivatization Strategies and Functionalization of Methyl 2,4 Dichlorobutanoate

Selective Functionalization at the Carbonyl Group

The ester carbonyl group in Methyl 2,4-dichlorobutanoate is a prime site for nucleophilic acyl substitution. This allows for the conversion of the methyl ester into a variety of other functional groups. While specific literature on this compound is limited, the principles of ester reactivity are well-established. For instance, hydrolysis under acidic or basic conditions would yield the corresponding 2,4-dichlorobutanoic acid. Transesterification, by reacting the ester with a different alcohol in the presence of a catalyst, can be employed to introduce alternative alkoxy groups.

A key strategy for functionalization at the carbonyl carbon is the use of organometallic reagents, which is discussed in more detail in section 8.3.

Halogen Exchange Reactions and Their Applications

The chlorine atoms at the C2 and C4 positions of this compound are susceptible to nucleophilic substitution, including halogen exchange reactions. Such reactions are valuable for introducing other halogens (fluorine, bromine, or iodine), which can alter the reactivity of the molecule for subsequent transformations. The Finkelstein reaction, for example, which employs an alkali metal halide in a polar aprotic solvent like acetone, is a classic method for halogen exchange.

The differential reactivity of the α- and γ-chloro substituents can potentially allow for selective exchange reactions under carefully controlled conditions. The α-chloro group is activated by the adjacent electron-withdrawing ester group, making it more susceptible to nucleophilic attack. This differential reactivity can be exploited to selectively introduce a different halogen at the C2 position while leaving the C4 chlorine intact.

Table 1: Potential Halogen Exchange Reactions on this compound

Reagent Solvent Expected Major Product
NaI Acetone Methyl 2-iodo-4-chlorobutanoate
KF Aprotic Solvent (e.g., DMF) Methyl 2-fluoro-4-chlorobutanoate

Note: The selectivity of these reactions would depend on the specific reaction conditions, and a mixture of products, including disubstituted ones, might be obtained.

Introduction of New Functional Groups via Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily react with esters. The reaction of this compound with two equivalents of a Grignard reagent would be expected to proceed via a nucleophilic acyl substitution followed by a nucleophilic addition to the resulting ketone intermediate, ultimately yielding a tertiary alcohol after acidic workup.

However, the presence of two electrophilic carbon-chlorine bonds introduces complexity. Organometallic reagents are also strong bases and can participate in metal-halogen exchange or elimination reactions. Careful control of reaction temperature and the nature of the organometallic reagent would be crucial to favor the desired addition to the carbonyl group. For instance, using organocuprates (Gilman reagents, R₂CuLi) might offer a milder alternative that could potentially favor conjugate addition or substitution at the halogenated centers over addition to the ester.

Table 2: Potential Reactions of this compound with Organometallic Reagents

Organometallic Reagent Expected Product (after workup) Potential Side Products
2 eq. CH₃MgBr 2-methyl-1,3-dichloropentan-2-ol Products of elimination or metal-halogen exchange
(CH₃)₂CuLi Methyl 2-methyl-4-chlorobutanoate Products of substitution at C4

Amidation and Reduction Products of this compound

The ester functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This aminolysis reaction typically requires heating or catalytic activation. The resulting N-substituted 2,4-dichlorobutanamides are valuable intermediates for further synthetic manipulations.

Reduction of the ester group in this compound would lead to the corresponding primary alcohol, 2,4-dichlorobutan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for the reduction of esters. However, the presence of the C-Cl bonds must be considered, as LiAlH₄ can also reduce alkyl halides. A milder reagent, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or at elevated temperatures, might offer a more selective reduction of the ester group.

Table 3: Amidation and Reduction of this compound

Reagent Product
RNH₂ (amine) N-alkyl-2,4-dichlorobutanamide
LiAlH₄ 2,4-dichlorobutan-1-ol and/or butane-1,4-diol

Cyclization Reactions Leading to Novel Ring Systems

The bifunctional nature of this compound, with reactive sites at C2, C4, and the carbonyl carbon, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be designed to form five-membered rings such as γ-butyrolactones, pyrrolidines, and tetrahydrofurans.

For example, treatment with a base could potentially induce an intramolecular nucleophilic substitution, where the enolate of the ester attacks the C4 position to form a cyclopropane (B1198618) derivative, although this is less common. More feasibly, conversion of the ester to a different functional group can facilitate cyclization. For instance, reduction to the corresponding diol followed by an intramolecular Williamson ether synthesis could yield a substituted tetrahydrofuran.

Reaction with a primary amine to form the amide, followed by intramolecular nucleophilic substitution of the C4-chloro group by the amide nitrogen, would lead to the formation of a pyrrolidinone ring system. Similarly, hydrolysis to the carboxylic acid and subsequent intramolecular esterification (lactonization) under appropriate conditions could yield a γ-lactone.

Table 4: Potential Cyclization Products from this compound Derivatives

Derivative Reaction Condition Heterocyclic Product
2,4-dichlorobutanoic acid Base γ-chloro-γ-butyrolactone
2,4-dichlorobutan-1-ol Base 3-chlorotetrahydrofuran

Advanced Analytical Techniques for Methyl 2,4 Dichlorobutanoate Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl 2,4-dichlorobutanoate. It provides high-resolution separation and definitive identification, making it indispensable for purity assessment and isomeric analysis.

In a typical GC-MS workflow, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then carried by an inert gas (mobile phase) through a heated capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. For halogenated esters, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5MS), is often effective. gcms.cz The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.

Once separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process is highly energetic and causes the parent molecule to fragment in a predictable and reproducible manner. The resulting positively charged parent ion and its fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). semanticscholar.orgwhitman.edu

Purity Determination: The purity of a this compound sample is determined by examining the resulting chromatogram. The main compound should appear as a single, sharp peak at a specific retention time. Any other peaks indicate the presence of impurities, which could be starting materials, byproducts, or degradation products. By integrating the area of each peak, the relative percentage of each component can be calculated, providing a quantitative measure of purity. For trace-level impurity identification, high-sensitivity detectors and techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed to enhance specificity and lower detection limits. americanpharmaceuticalreview.com

Isomeric Analysis: Mass spectrometry is particularly powerful for distinguishing between isomers. While structural isomers of this compound may have similar retention times, their mass spectra can be distinct. The fragmentation pattern is a molecular fingerprint. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic tool. For a molecule with two chlorine atoms, the mass spectrum will show a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, which helps to confirm the number of chlorine atoms in a given fragment. semanticscholar.org Analysis of these fragmentation patterns allows researchers to differentiate this compound from its isomers, such as methyl 3,4-dichlorobutanoate or methyl 2,3-dichlorobutanoate.

Below is a table summarizing typical GC-MS parameters for the analysis of chlorinated methyl esters.

ParameterTypical SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides efficient separation of semi-volatile compounds.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/minTransports the analyte through the column.
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min)Separates compounds based on boiling point.
Ion Source Electron Ionization (EI) at 70 eVFragments the molecule for structural identification.
MS Transfer Line 280 °CPrevents condensation of analytes before MS detection.
Mass Analyzer QuadrupoleSeparates ions based on their mass-to-charge ratio.
Scan Range m/z 40-300Detects the molecular ion and key fragment ions.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation a significant challenge. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective method for resolving such racemic mixtures. nih.gov

Chiral recognition in HPLC is achieved when the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, and these complexes have different stabilities. wikipedia.org The enantiomer that forms the less stable complex interacts more weakly with the CSP and elutes first, while the one forming the more stable complex is retained longer and elutes later.

For halogenated compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. wikipedia.orgnih.gov These CSPs, particularly those with phenylcarbamate derivatives, offer a combination of hydrogen bonding, π-π, dipole-dipole, and steric interactions that are crucial for chiral recognition. wikipedia.org The presence of halogen atoms on the analyte can influence these interactions, sometimes enhancing enantioselectivity.

Method development for chiral HPLC involves screening different CSPs and optimizing the mobile phase composition. The choice of mobile phase mode (normal-phase, reversed-phase, or polar organic) dramatically affects the separation. In normal-phase mode, a non-polar solvent like hexane (B92381) is mixed with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier are critical variables for optimizing retention and resolution. Small amounts of additives, like trifluoroacetic acid for acidic analytes, may also be used to improve peak shape. hplc.eu

The table below illustrates how mobile phase composition can impact the enantiomeric separation of a chiral compound on a polysaccharide-based CSP, demonstrating the empirical nature of method development.

Mobile Phase Composition (Hexane/Modifier)ModifierRetention Factor (k'₁)Selectivity (α)Resolution (Rs)
90:10Isopropanol2.51.151.8
80:20Isopropanol1.81.121.5
90:10Ethanol3.11.202.2
90:101,2-Dichloroethane (B1671644)/Methanol (B129727) (80:20)2.81.252.7

Data is illustrative, based on typical optimization trends for chiral separations.

The versatility of immobilized polysaccharide CSPs allows for the use of a wider range of solvents, including non-standard ones like dichloromethane (B109758) or ethyl acetate, which can provide unique selectivities not achievable with traditional mobile phases. semanticscholar.org

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental sustainability. chromatographytoday.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. Supercritical CO₂ has low viscosity and high diffusivity, which allows for the use of higher flow rates and longer columns without generating excessive backpressure. This results in faster separations—often 3 to 5 times quicker than HPLC—and higher efficiency. chromatographyonline.comselvita.com

For chiral separations, SFC is almost always used with the same types of chiral stationary phases (CSPs) employed in HPLC, with polysaccharide-based phases being the most common. The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small percentage of an organic modifier, such as methanol, ethanol, or isopropanol, to increase its solvating power. chromatographyonline.com Additives may also be included to improve peak shape and selectivity.

The chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC, involving hydrogen bonding, dipole, and π-π interactions. fagg.be However, the different physicochemical properties of the supercritical fluid mobile phase can lead to different selectivities and sometimes even a reversal in elution order compared to HPLC. This makes SFC a complementary technique; a separation that is difficult in HPLC may be readily achieved in SFC, and vice-versa. chromatographyonline.comfagg.be

The key advantages of SFC for the chiral resolution of compounds like this compound include:

Speed: Faster analysis times and quicker column equilibration lead to higher throughput. selvita.com

Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ significantly reduces the consumption of flammable and toxic solvents, making it a "greener" technique. selvita.com

Efficiency: The low viscosity of the mobile phase leads to sharper peaks and better resolution. selvita.com

The following table provides a general comparison of typical conditions for chiral separations using HPLC and SFC.

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Non-polar solvent (e.g., Hexane)Supercritical Carbon Dioxide (CO₂)
Modifier Polar alcohol (e.g., Isopropanol)Polar alcohol (e.g., Methanol, Ethanol)
Typical Flow Rate 0.5 - 2.0 mL/min2.0 - 5.0 mL/min
Typical Analysis Time 10 - 30 min2 - 10 min
Backpressure HighLow to Moderate
Solvent Waste High (Organic)Low (Mostly CO₂, some organic modifier)

Due to its high throughput and efficiency, SFC is particularly well-suited for screening multiple CSPs and mobile phase conditions during method development for chiral compounds. researcher.life

Capillary Electrophoresis (CE) for Characterization of this compound Derivatives

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographyonline.com While the neutral ester this compound is not directly analyzable by the most common mode, Capillary Zone Electrophoresis (CZE), CE is an excellent tool for characterizing its ionic derivatives. asiapharmaceutics.info

Derivatization is a key strategy for expanding the applicability of analytical techniques. researchgate.net For this compound, two simple derivatives provide a clear path for CE analysis:

Hydrolysis to 2,4-dichlorobutanoic acid: The ester can be hydrolyzed under acidic or basic conditions to its corresponding carboxylic acid. chemistrysteps.com This introduces a negative charge on the molecule at neutral or basic pH, making it suitable for CZE analysis. nih.gov

Aminolysis to an amide derivative: Reaction of the ester with an amine would produce an amide. If a primary amine with an additional ionizable group is used, the resulting derivative can be tailored for CE analysis.

The primary application of CE in this context would be to monitor the formation of these derivatives or to analyze their purity. For instance, CE can be used to track the rate of hydrolysis of the ester by monitoring the disappearance of the starting material (if analyzed by a mode like Micellar Electrokinetic Chromatography, MEKC) and the appearance of the carboxylate product peak. nih.gov

The separation in CZE is governed by the electrophoretic mobility of the ions. Small, highly charged ions migrate faster than large, less charged ions. The 2,4-dichlorobutanoate anion, being relatively small, would be expected to have a high mobility and a short migration time. This allows for very fast and efficient analysis. chromatographyonline.com Coupling CE with mass spectrometry (CE-MS) can provide further structural confirmation of the derivatives, combining the high separation efficiency of CE with the specific identification capabilities of MS. asiapharmaceutics.info

The table below outlines the expected behavior of this compound and its primary hydrolysis derivative in different analytical modes.

CompoundDerivativeAnalytical TechniquePrinciple of AnalysisExpected Outcome
This compoundNone (Parent Compound)Capillary Zone Electrophoresis (CZE)Charge-to-size ratioNo migration (neutral molecule)
2,4-Dichlorobutanoic acidHydrolysis ProductCapillary Zone Electrophoresis (CZE)Charge-to-size ratioMigrates as an anion toward the positive electrode
This compoundNone (Parent Compound)Micellar Electrokinetic Chromatography (MEKC)Partitioning into micellesMigrates with a retention time based on its hydrophobicity

CE offers a complementary and orthogonal separation mechanism to chromatography, providing a valuable tool for the comprehensive characterization of this compound and its reaction products. scispace.com

Future Directions and Research Gaps in Methyl 2,4 Dichlorobutanoate Chemistry

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The presence of a chiral center at the C-2 position of methyl 2,4-dichlorobutanoate makes the development of stereoselective synthetic methods a critical area of research. The controlled synthesis of specific enantiomers is of paramount importance, particularly for applications in pharmaceuticals and agrochemicals where biological activity is often stereospecific.

Currently, the synthesis of dichlorinated esters often results in racemic mixtures. Future research should focus on the development and application of novel catalytic systems to achieve high levels of enantioselectivity. Drawing inspiration from successes in the asymmetric synthesis of other esters, several promising avenues can be explored wpmucdn.comslideshare.netpurdue.edu.

Potential Catalytic Approaches:

Chiral Transition Metal Catalysis: Complexes of metals such as ruthenium, rhodium, and palladium with chiral ligands have proven effective in a wide range of asymmetric transformations. The application of such catalysts to the hydrogenation or halogenation of suitable precursors to this compound could yield enantioenriched products.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, have emerged as powerful tools for stereoselective synthesis. The development of organocatalytic methods for the asymmetric chlorination of a suitable butenoate precursor could provide a metal-free and environmentally benign route to chiral this compound.

Biocatalysis: Enzymes, such as lipases and esterases, can exhibit high enantioselectivity. The enzymatic resolution of racemic this compound or the enantioselective enzymatic synthesis from a prochiral substrate are viable strategies that warrant further investigation.

A significant research gap is the lack of studies specifically targeting the stereoselective synthesis of this compound. Future work should involve the screening of a diverse range of chiral catalysts and the optimization of reaction conditions to achieve high yields and enantiomeric excesses.

Development of Advanced Computational Models for Reactivity Prediction

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules, thereby guiding experimental design and accelerating the discovery of new reactions and materials. For this compound, the development of advanced computational models can provide valuable insights into its chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules mdpi.comresearchgate.netnih.govmdpi.com. DFT calculations can be employed to:

Predict Reaction Mechanisms: By modeling the transition states and intermediates of potential reactions, DFT can elucidate reaction pathways and predict the feasibility of different transformations.

Determine Reactivity Descriptors: Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can be calculated to predict the sites of electrophilic and nucleophilic attack. This is particularly relevant for a molecule with multiple reactive centers like this compound.

Simulate Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of this compound and its derivatives.

Machine learning is another emerging tool for reactivity prediction. By training algorithms on large datasets of experimental reaction outcomes, machine learning models can predict the products and yields of new reactions with increasing accuracy nih.gov.

A key research gap is the absence of comprehensive computational studies on the reactivity of this compound. Future research should focus on applying DFT and machine learning methods to build robust predictive models for this compound. These models could accelerate the discovery of new synthetic routes and applications by allowing for the in silico screening of a vast number of potential reactions and reagents.

Integration of Flow Chemistry Techniques in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability rsc.orgdurham.ac.ukthieme-connect.desyrris.comorganic-chemistry.orgnih.gov. The integration of flow chemistry techniques into the synthesis of this compound and its derivatives represents a significant area for future development.

Potential Advantages of Flow Synthesis:

Improved Safety: Halogenation reactions can be highly exothermic and may involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better control of reaction temperature and minimize the risks associated with thermal runaways.

Enhanced Reaction Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processes.

Telescoped Reactions: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. This can significantly reduce reaction times and waste generation.

A notable research gap is the lack of reported flow syntheses of this compound. Future research should focus on developing continuous-flow methods for the key synthetic steps, such as the esterification of 2,4-dichlorobutanoic acid or the chlorination of a suitable precursor. The development of a fully integrated, multi-step flow synthesis of this compound would be a significant advancement.

Investigation of Solid-Phase Synthesis Approaches for Derivatives

Solid-phase synthesis, a technique in which molecules are built up on an insoluble polymer support, has revolutionized the synthesis of peptides and other complex organic molecules wikipedia.orgresearchgate.netpeptide.comub.edu. This methodology offers advantages in terms of ease of purification and the potential for automation and combinatorial synthesis. The investigation of solid-phase synthesis approaches for the preparation of derivatives of this compound is a promising area for future research.

In a potential solid-phase approach, a suitable precursor to the butanoate backbone could be attached to a solid support. Subsequent chemical modifications, including the introduction of the chloro substituents and the ester functionality, could then be carried out. The final product would be cleaved from the resin in the final step.

Potential Applications of Solid-Phase Synthesis:

Library Synthesis: Solid-phase synthesis is ideally suited for the rapid generation of libraries of related compounds. By varying the reagents used in the synthetic steps, a diverse range of this compound derivatives could be prepared and screened for biological activity or material properties.

Simplified Purification: In solid-phase synthesis, excess reagents and byproducts are simply washed away from the resin-bound product, greatly simplifying the purification process.

The primary research gap in this area is the complete absence of any reported solid-phase synthesis of this compound or its derivatives. Future work should focus on the development of a suitable linker to attach the butanoate scaffold to a solid support and the optimization of the on-resin reaction conditions.

Emerging Applications in Materials Science (chemical structure focus)

The unique chemical structure of this compound, with its two chlorine atoms and an ester functional group, suggests potential applications in materials science. The chlorine atoms can serve as sites for further functionalization or as reactive handles for polymerization, while the ester group can influence the physical properties of resulting materials.

Potential Applications in Polymer Chemistry:

Monomer for Polymer Synthesis: this compound could potentially serve as a monomer or a co-monomer in the synthesis of novel polymers. The chlorine atoms could be displaced in nucleophilic substitution polymerization reactions, leading to the formation of polyesters or other functional polymers. The presence of two chlorine atoms offers the possibility of creating cross-linked polymer networks.

Precursor to Functional Polymers: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in the synthesis of polyesters and polyamides. The chlorine atoms can be retained in the polymer backbone, imparting properties such as flame retardancy or increased chemical resistance.

Chain Transfer Agent: In radical polymerization, halogenated compounds can act as chain transfer agents, allowing for the control of polymer molecular weight and architecture.

Q & A

Q. What are the critical safety protocols for handling Methyl 2,4-dichlorobutanoate in laboratory settings?

this compound requires stringent safety measures due to its hazardous properties. Key protocols include:

  • Use of personal protective equipment (PPE): Gloves (nitrile or neoprene), lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation exposure, as chlorinated esters may release harmful vapors during synthesis or degradation .
  • Waste management: Segregate chemical waste in labeled containers and collaborate with certified waste disposal services to prevent environmental contamination .

Q. How can researchers verify the purity of this compound post-synthesis?

Methodological approaches include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze retention times and mass spectra to confirm molecular structure and detect impurities.
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify functional groups and assess stereochemical purity.
  • Elemental Analysis: Quantify carbon, hydrogen, and chlorine content to validate stoichiometric ratios .

Advanced Research Questions

Q. How can vapor-liquid equilibrium (VLE) data improve the design of distillation processes for this compound purification?

VLE studies are critical for optimizing separation efficiency:

  • Experimental Design: Use a recirculating still to measure boiling points and azeotropic behavior in binary/ternary mixtures (e.g., with toluene or ethanol).
  • Data Interpretation: Apply thermodynamic models (e.g., UNIQUAC or NRTL) to predict phase equilibria and identify optimal pressure/temperature conditions.
  • Challenges: Address discrepancies between experimental and predicted data by recalibrating activity coefficients or accounting for non-ideal interactions .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The ester’s reactivity is influenced by:

  • Electrophilic Centers: The 2- and 4-chloro substituents activate the carbonyl carbon toward nucleophilic attack.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Kinetic Studies: Monitor reaction progress via HPLC or IR spectroscopy to determine rate constants and propose a stepwise vs. concerted mechanism .

Q. How do structural modifications of this compound impact its solubility in aqueous-organic systems?

Investigate solubility using:

  • Phase Diagram Analysis: Measure solubility limits in ethanol-water mixtures at varying temperatures.
  • Hansen Solubility Parameters (HSP): Corrogate experimental data with HSP values to predict compatibility with co-solvents.
  • Thermodynamic Modeling: Use log P (octanol-water partition coefficient) to assess hydrophobicity trends (see Figure 3 in for analogous systems).

Key Recommendations

  • Experimental Replication: Validate published protocols with control experiments to address batch-to-batch variability.
  • Interdisciplinary Collaboration: Combine synthetic chemistry with computational modeling (e.g., DFT for reaction pathways) to accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.